molecular formula C3H5ClO2<br>CH3CHClCOOH<br>C3H5ClO2 B1206957 2-Chloropropionic acid CAS No. 28554-00-9

2-Chloropropionic acid

Cat. No. B1206957
CAS RN: 28554-00-9
M. Wt: 108.52 g/mol
InChI Key: GAWAYYRQGQZKCR-UHFFFAOYSA-N
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Description

2-Chloropropionic acid, also known as 2-chloropropanoic acid, is a colorless liquid and the simplest chiral chlorocarboxylic acid . It is used as a building block for the synthesis of aryloxyphenoxypropionic acid herbicides and is the raw material for the production of pesticides, dyestuffs, and agro- and forest chemicals .


Synthesis Analysis

Racemic 2-chloropropionic acid is produced by chlorination of propionyl chloride followed by hydrolysis of the 2-chloropropionyl chloride . Enantiomerically pure (S)-2-chloropropionic acid can be prepared from L-alanine via diazotization in hydrochloric acid . Other α-amino acids undergo this reaction .


Molecular Structure Analysis

The molecular formula of 2-Chloropropionic acid is C3H5ClO2 . The 3D structure of the compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

Reduction of (S)-2-chloropropionic acid with lithium aluminium hydride affords (S)-2-chloropropanol, the simplest chiral chloro-alcohol . This alcohol undergoes cyclization upon treatment with potassium hydroxide, which causes dehydrohalogenation to give the epoxide, ®-propylene oxide (methyloxirane) . 2-Chloropropionyl chloride reacts with isobutylbenzene to give, after hydrolysis, ibuprofen .


Physical And Chemical Properties Analysis

2-Chloropropionic acid is a colorless liquid with a molar mass of 108.52 g·mol−1 . It has a density of 1.18 g/mL . The melting point is -13 °C and the boiling point is 78 °C at 10 mmHg . It is miscible in water .

Scientific Research Applications

  • Synthesis of Chemicals and Pharmaceuticals : 2-Chloropropionic acid is a significant fine chemical used in synthesizing various compounds. It plays a crucial role in producing pesticides, dyestuffs, agricultural chemicals, and pharmaceutical intermediates. Specifically, its optically active form is an important component in herbicides and is used in manufacturing ibuprofen, the medicinal intermediate 2-alanine, and methyl chloropropionate as intermediates of agricultural chemicals. Additionally, it can be used in lactic acid production. The research also highlights the potential of combining enzyme catalytic reactions and chemical synthesis for resolving chiral substances like 2-chloropropionic acid (Zhou Liang, 2006).

  • Agricultural and Forestry Chemical Production : 2-Chloropropionic acid serves as an important raw material for producing pesticides and forestry chemicals. It is used in various applications, including direct chlorination of propionic acid in the presence of sulfur and phosphor. This acid's role in herbicide research, particularly in phenoxypropionic acid herbicides, is significant and represents a promising development trend (Shen Gui-ying, 2005).

  • Biochemical Research and Environmental Monitoring : In biochemical research, (S)-2-Chloropropionate, a derivative of 2-chloropropionic acid, is used as a synthetic intermediate for herbicides. It has been produced using asymmetric reduction of 2-chloroacrylate with recombinant Escherichia coli cells. This approach highlights the intersection of microbial biotechnology and chemical production (A. Kurata et al., 2008). Additionally, 2-Chloropropionic acid has been used as a model pollutant in constructing whole-cell bacterial sensor systems for detecting halo-organic acids, showcasing its relevance in environmental monitoring applications (M. Tauber, R. Rosen, S. Belkin, 2001).

  • Photoreaction Studies : The photoreaction mechanism of 2-chloropropionic acid in low-temperature environments has been explored, providing insights into its behavior under UV light and its potential for photoreaction intermediates. This research is valuable for understanding the compound's chemical properties and reactions under different environmental conditions (S. Nishino, M. Nakata, 2008).

  • Material Science : In the field of material science, the use of 2-chloropropionic acid for modifying properties of alkoxylated nanofibrillated celluloses (NFCs) has been studied. The research shows that using a larger 2-chloropropionic acid reagent leads to improved properties of NFCs, such as a higher fraction of nano-sized materials and better redispersion, highlighting its application in nanotechnology and material engineering (A. Naderi et al., 2017).

Safety And Hazards

2-Chloropropionic acid is considered hazardous. It is toxic and corrosive . It is harmful if swallowed and causes severe skin burns and eye damage . It is advised to wash face, hands, and any exposed skin thoroughly after handling . Do not eat, drink, or smoke when using this product . Do not breathe dust/fume/gas/mist/vapors/spray . Wear protective gloves/protective clothing/eye protection/face protection .

Future Directions

2-Chloropropionic acid is used in the preparation of propargyl 2-chloropropionate (PCP), an atom transfer radical polymerization (ATRP) initiator, by the esterification of propargyl alcohol . It can be employed in the synthesis of a biologically active chitin derivative, (1-carboxyethyl) chitosan .

properties

IUPAC Name

2-chloropropanoic acid
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InChI

InChI=1S/C3H5ClO2/c1-2(4)3(5)6/h2H,1H3,(H,5,6)
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InChI Key

GAWAYYRQGQZKCR-UHFFFAOYSA-N
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Canonical SMILES

CC(C(=O)O)Cl
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Molecular Formula

C3H5ClO2, Array
Record name CHLOROPROPIONIC ACID
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Related CAS

16987-02-3 (hydrochloride salt)
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DSSTOX Substance ID

DTXSID0021545
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Molecular Weight

108.52 g/mol
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Physical Description

Chloropropionic acid appears as a colorless to white colored crystalline solid. Denser than water. Contact may irritate skin, eyes and mucous membranes. May be toxic by ingestion, inhalation and skin absorption. Used to make other chemicals., 2-chloropropionic acid appears as a pale liquid with a slight odor. Sinks in and mixes with water. Only aluminum, stainless steel or steel covered with a protective lining or coating may contact the liquid or vapor., Pale liquid with a slight odor; [CAMEO], COLOURLESS-TO-YELLOW LIQUID WITH PUNGENT ODOUR., A pale liquid with a slight odor.
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Boiling Point

366 °F at 760 mmHg (USCG, 1999), 187 °C, 186 °C, 366 °F
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Flash Point

225 °F (USCG, 1999), 225 °F (107 °C) (CLOSED CUP), 106 °C c.c., 225 °F
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Solubility

SOL IN ALL PROP IN WATER, ALC, ETHER; SOL IN ACETONE, Solubility in water: miscible
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Density

1.2585 at 68 °F (USCG, 1999) - Denser than water; will sink, 1.2585 @ 20 °C/4 °C, 1.3 g/cm³, Relative density of the vapour/air-mixture at 20 °C (air = 1): 1.001, 1.2585
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Vapor Density

Relative vapor density (air = 1): 3.75
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Vapor Pressure

1.06 [mmHg], 0.13 torr @ 20 °C, Vapor pressure, kPa at 20 °C: 0.10
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Product Name

2-Chloropropionic acid

Color/Form

CRYSTALS

CAS RN

28554-00-9, 598-78-7
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Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0
Record name 2-CHLOROPROPIONIC ACID
Source Occupational Safety and Health Administration (OSHA)
URL https://www.osha.gov/chemicaldata/434
Description The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc.
Explanation Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license.

Melting Point

-12.1 °C, -12 °C
Record name 2-CHLOROPROPANOIC ACID
Source Hazardous Substances Data Bank (HSDB)
URL https://pubchem.ncbi.nlm.nih.gov/source/hsdb/5713
Description The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel.
Record name 2-CHLOROPROPIONIC ACID
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0644
Description The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace.
Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloropropionic acid
Reactant of Route 2
2-Chloropropionic acid
Reactant of Route 3
2-Chloropropionic acid
Reactant of Route 4
2-Chloropropionic acid
Reactant of Route 5
2-Chloropropionic acid
Reactant of Route 6
2-Chloropropionic acid

Citations

For This Compound
1,630
Citations
S Góbi, E Vass, G Magyarfalvi… - Physical Chemistry …, 2011 - pubs.rsc.org
… for the conformers of S-(−)-2-chloropropionic acid. This table shows the data only for the … c The order of CHCl 3 and S-(−)-2-chloropropionic acid monomer modes are reversed …
Number of citations: 52 pubs.rsc.org
I Wyatt, M Farnworth, AJ Gyte, EA Lock - Archives of toxicology, 1997 - Springer
… -2-chloropropionic acid. Toxicol Appl Pharmacol 136: 57±66 Widdowson PS, Wyatt I, Gyte AJ, Simpson ME, Lock EA (1996b) L-2-chloropropionic acid-… L-2chloropropionic acid-induced …
Number of citations: 21 link.springer.com
RE Williams, P Jones, EA Lock… - Journal of …, 1999 - Wiley Online Library
L‐2‐Chloropropionic acid (L‐CPA) is selectively toxic to cerebellar granule cells; necrosis is first observed in rats 36 h after L‐CPA administration (750 mg/kg po) and becomes marked …
Number of citations: 10 onlinelibrary.wiley.com
VS Safont, V Moliner, J Andrés… - The Journal of Physical …, 1997 - ACS Publications
… first of a series dealing with gas phase elimination kinetics of carboxylic acids derivatives, we have carried out theoretical calculations for the decomposition of 2-chloropropionic acid …
Number of citations: 45 pubs.acs.org
BB Aam, F Fonnum - Toxicology, 2006 - Elsevier
(±)-2-Chloropropionic acid (2-CPA) is a neurotoxic compound which kills cerebellar granule cells in vivo, and makes cerebellar granule cells in vitro produce reactive oxygen species (…
Number of citations: 13 www.sciencedirect.com
S Nishino, M Nakata - Journal of Molecular Structure, 2008 - Elsevier
The photoreaction mechanism of 2-chloropropionic acid in a low-temperature argon matrix has been investigated by Fourier transform infrared spectroscopy with an aid of density-…
Number of citations: 13 www.sciencedirect.com
PLA Overbeeke, JA Jongejan - Journal of Molecular Catalysis B: Enzymatic, 2003 - Elsevier
… While different reaction rates were found for pure (R)- and (S)-2-chloropropionic acid methyl esters, kinetic resolution of the racemic mixture showed the enzyme to be completely non-…
Number of citations: 20 www.sciencedirect.com
RE Williams, M Prior, HS Bachelard… - Magnetic resonance …, 2001 - Elsevier
l-2-Chloropropionic acid (l-CPA) is selectively toxic to rat cerebellar granule cells; necrosis is first observed about 36 hours after administration of l-CPA (750 mg/kg po) becoming more …
Number of citations: 10 www.sciencedirect.com
I Wyatt, A Gyte, G Mainwaring, PS Widdowson… - Archives of …, 1996 - Springer
L- and D-2-chloropropionic acid (L-CPA and D-CPA) produce selective damage to granule cells of the rat cerebellum by a mechanism that is not currently understood. We have …
Number of citations: 24 link.springer.com
ALC Lagoa, HP Diogo… - The Journal of …, 2002 - ACS Publications
… of chloroacetic and 2-chloropropionic acid, which are known to occur according to (R = H, CH 3 ) 9 From the enthalpy of formation of gaseous 2-chloropropionic acid determined in this …
Number of citations: 8 pubs.acs.org

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